molecular formula C7H8BrNO2S B182004 Ethyl 2-bromo-4-methylthiazole-5-carboxylate CAS No. 22900-83-0

Ethyl 2-bromo-4-methylthiazole-5-carboxylate

Cat. No.: B182004
CAS No.: 22900-83-0
M. Wt: 250.12 g/mol
InChI Key: CFBIOWPDDZPIDP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a sulfoxide or sulfone derivative .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
Ethyl 2-bromo-4-methylthiazole-5-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its unique thiazole structure allows for modifications that enhance biological activity, making it particularly valuable in developing antimicrobial agents and other therapeutics .

Case Study: Anticancer Research
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit specific proteins involved in cancer cell proliferation, demonstrating micromolar inhibition of HSET (KIFC1), a protein critical for the survival of centrosome-amplified cancer cells . This inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death—a promising avenue for cancer treatment strategies.

Agricultural Chemistry

Use in Agrochemicals:
In the agricultural sector, this compound is utilized in formulating agrochemicals such as fungicides and herbicides. The thiazole ring present in its structure contributes to its effectiveness against specific pests while minimizing harm to beneficial organisms .

Case Study: Fungicide Development
Research indicates that derivatives of this compound can be engineered to target fungal pathogens effectively. For instance, modifications to its structure have led to increased potency against common agricultural pests, enhancing crop protection strategies without adversely affecting non-target species .

Material Science

Applications in Specialty Polymers:
The compound is employed in creating specialty polymers and coatings. Its chemical properties can improve the durability and resistance of materials to environmental factors such as moisture and UV radiation .

Case Study: Polymer Enhancement
In recent experiments, this compound was incorporated into polymer matrices, resulting in materials with enhanced mechanical properties and thermal stability. These advancements are crucial for applications requiring robust materials under varying environmental conditions .

Biochemical Research

Enzyme Inhibition Studies:
Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. Its derivatives have shown promise in modulating metabolic pathways and identifying potential therapeutic targets .

Case Study: Metabolic Pathway Insights
In biochemical research focusing on metabolic pathways, this compound has been instrumental in elucidating the mechanisms by which certain enzymes operate. For example, studies have demonstrated its ability to inhibit specific enzymes involved in metabolic syndromes, providing insights into new therapeutic approaches for managing these conditions .

Summary Table of Applications

Application AreaDescriptionNotable Findings/Case Studies
Pharmaceutical DevelopmentKey intermediate for antimicrobial agents; potential anticancer propertiesInhibition of HSET protein leading to cancer cell death
Agricultural ChemistryFormulation of fungicides and herbicides; effective against specific pestsEnhanced crop protection with modified derivatives
Material ScienceCreation of specialty polymers; improved durability and resistanceAdvanced materials with enhanced mechanical properties
Biochemical ResearchStudies on enzyme inhibition; insights into metabolic pathwaysIdentification of new therapeutic targets

Mechanism of Action

Biological Activity

Ethyl 2-bromo-4-methylthiazole-5-carboxylate (CAS No. 22900-83-0) is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

This compound features a thiazole ring with a bromine atom at the 2-position and a methyl group at the 4-position. The presence of the carboxylate functional group enhances its reactivity and biological potential.

PropertyValue
Molecular FormulaC7H8BrNO2S
Molecular Weight251.15 g/mol
AppearanceWhite powder
SolubilitySoluble in organic solvents

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant inhibitory effects against various microbial strains due to its structural characteristics, which allow it to interact with microbial enzymes or cellular processes .

Case Study: Antimicrobial Efficacy
A study conducted on various thiazole derivatives, including this compound, demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be in the low micromolar range, indicating potent antimicrobial activity.

Anticancer Activity

Recent research has highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit specific proteins involved in cancer cell proliferation and survival.

Mechanism of Action
The compound has been reported to inhibit HSET (KIFC1), a protein that plays a crucial role in mitotic spindle assembly in cancer cells. This inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death through aberrant cell division. In vitro studies revealed an IC50 value for HSET inhibition at approximately 2.7 μM, demonstrating its potential as a therapeutic agent .

Table: Inhibition Potency Against HSET

CompoundIC50 (μM)Selectivity Against Eg5
This compound2.7High
Other Thiazole DerivativesVariesVaries

Pharmacokinetics and Toxicology

This compound is noted for its favorable pharmacokinetic properties. It is permeable across the blood-brain barrier (BBB) and does not significantly inhibit P-glycoprotein (P-gp), suggesting a lower likelihood of drug-drug interactions related to transport mechanisms . However, it has been identified as an inhibitor of several cytochrome P450 enzymes (CYP1A2 and CYP2C19), which may influence its metabolism and safety profile.

Properties

IUPAC Name

ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBIOWPDDZPIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384968
Record name Ethyl 2-bromo-4-methylthiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22900-83-0
Record name Ethyl 2-bromo-4-methylthiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.20 g, 6.44 mmoles) was added to a solution of 85% phosphoric acid (18 mL) and 70% nitric acid (9 mL) at 0° C. Aqueous sodium nitrite(1.38 g (20 mmol) in water (9 mL) was immediately added dropwise over 20 minutes. After stirring at 0° C. for 15 minutes, cuprous bromide (930 mg, 6.44 mmoles) in hydrobromic acid (9 mL) was added. After stirring for 10 minutes, water (30 mL) was added. The mixture was filtered and the crude solid purified via silica gel chromatography (10% ethyl acetate/hexane) to afford 1.15 g (4.6 mmoles) of the product as a yellow solid (71%). H1 NMR (CDCl3) δ 4.35 (2H, q, J=7.1 Hz), 2.73 (3H, s), 1.38 (3H, t, J=7.1 Hz).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
930 mg
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
71%

Synthesis routes and methods II

Procedure details

A solution of sodium nitrite (8.56 g, 124 mmol) in 20 mL of H2O was added over a 30 minute period to a mixture of the aminothiazole (7.44 g , 40 mmol), 85% phosphoric acid (50 mL) and 70% nitric acid (25 mL) at -10° C. The mixture began to bubble immediately and an exotherm was observed. A CO2 /acetone bath was used to maintain the temperature at -10° C. throughout the addition. An orange precipitate formed and the mixture became very difficult to stir. Once the addition was complete, the mixture was allowed to warm to room temperature and stirred for ~20 minutes. The reaction mixture was then poured into a mixture of hydrobromic acid (20 mL) and cuprous bromide (5.74 g, 40 mmol). After vigorous gas evolution, the mixture was diluted with H2O (650 mL) and filtered to yield a brown solid. The solid was dissolved in ethyl acetate and concentrated onto ~100 g of silica gel and chromatographed over silica gel, eluting with a serial dilution of hexane to 90% hexane/10% ethyl acetate. Isolation of the major product gave 1.92 g (19% yield) of the desired product as a yellow solid: mp 63-65° C.; 1H NMR (CDCl3) δ 4.35 (q, 2H), 2.7 (s, 3H), 1.35 (t, 3H).
Quantity
8.56 g
Type
reactant
Reaction Step One
Quantity
7.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
5.74 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
650 mL
Type
solvent
Reaction Step Four
Yield
19%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-bromo-4-methylthiazole-5-carboxylate
Ethyl 2-bromo-4-methylthiazole-5-carboxylate
Ethyl 2-bromo-4-methylthiazole-5-carboxylate
Ethyl 2-bromo-4-methylthiazole-5-carboxylate
Ethyl 2-bromo-4-methylthiazole-5-carboxylate
Ethyl 2-bromo-4-methylthiazole-5-carboxylate

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